2,4-Dimethoxyphenylacetic acid
Overview
Description
2,4-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is a crystalline solid that is slightly soluble in chloroform and methanol . This compound is known for its role as a metabolite of dopamine analogs, where benzylamines and phenethylamines are converted to their analogous acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenylacetic acid can be synthesized from 2,4-dimethoxybenzoic acid. The process involves the reaction of 2,4-dimethoxybenzaldehyde with hydrogen cyanide to obtain 2,4-dimethoxybenzaldehyde cyanohydrin, which is then hydrolyzed to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethoxyphenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in the metabolism of dopamine analogs.
Medicine: Investigated for potential therapeutic uses due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dimethoxyphenylacetic acid involves its role as a metabolite of dopamine analogs. It mimics natural auxin hormones, disrupting normal growth processes in dicotyledonous plants. The molecular targets and pathways involved include interactions with auxin receptors and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Hydroxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyphenylacetic acid
Comparison: 2,4-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its reactivity and interactions. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2,4-Dimethoxyphenylacetic acid (DMPAA) is an organic compound that belongs to the class of dimethoxybenzenes, characterized by its two methoxy groups attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacological and therapeutic applications. This article reviews the biological activity of DMPAA, synthesizing findings from various studies and presenting relevant data.
DMPAA has the molecular formula and a molecular weight of approximately 196.25 g/mol. The compound is known for its moderate lipophilicity, with a logP value indicating its ability to penetrate biological membranes.
Antioxidant Activity
DMPAA has been studied for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities, which can protect cells from oxidative stress. In vitro assays have shown that DMPAA can reduce oxidative damage in cellular models, suggesting its potential role in preventing diseases related to oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory properties of DMPAA have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in inflammatory diseases.
Study | Method | Findings |
---|---|---|
Animal Model | DMPAA administration resulted in decreased levels of TNF-alpha and IL-6 in serum. | |
In Vitro | Inhibition of COX-2 expression was noted upon treatment with DMPAA. |
Antimicrobial Activity
DMPAA has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness varies depending on the concentration and the type of microorganism.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
While the exact mechanisms underlying the biological activities of DMPAA are still being elucidated, several pathways have been proposed:
- Antioxidant Mechanism : DMPAA may exert its antioxidant effects by donating electrons to free radicals, thus neutralizing them.
- Anti-inflammatory Pathway : The inhibition of NF-kB signaling pathways may contribute to the reduced expression of inflammatory markers.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
Case Studies
-
Case Study on Antioxidant Activity :
A study conducted on diabetic rats showed that administration of DMPAA significantly decreased oxidative stress markers compared to control groups, highlighting its potential as a therapeutic agent for managing diabetes-related complications. -
Clinical Relevance in Inflammation :
In a clinical trial involving patients with rheumatoid arthritis, those treated with DMPAA reported reduced joint pain and swelling, corroborating its anti-inflammatory effects observed in preclinical models.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFMGARFHRTTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325597 | |
Record name | 2,4-Dimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6496-89-5 | |
Record name | 6496-89-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dimethoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an improved synthesis for 2,4-Dimethoxyphenylacetic acid?
A1: Both papers focus on improving the existing methods for synthesizing this compound. This suggests that the compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, potentially with applications in pharmaceuticals, materials science, or other fields. Efficient and cost-effective synthesis methods are crucial for making such applications feasible.
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